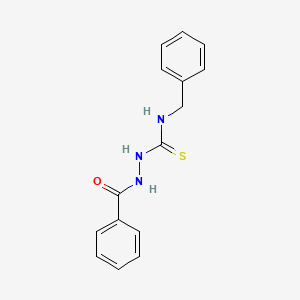

2-benzoyl-N-benzylhydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzamido-3-benzylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c19-14(13-9-5-2-6-10-13)17-18-15(20)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFOGOFFRAZHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Benzoyl N Benzylhydrazinecarbothioamide and Its Derivatives

Antimicrobial Activity

The search for new antimicrobial agents is critical in the face of growing resistance to existing drugs. Hydrazinecarbothioamide derivatives have shown promise in this area.

Antibacterial Activity: N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain derivatives show notable activity against Bacillus subtilis and Staphylococcus aureus. nih.govnih.gov The mechanism of action is believed to involve the disruption of microbial processes, with the benzylamine (B48309) moiety often being a key pharmacophore. nih.gov

Antifungal Activity: The antifungal potential of this class of compounds has also been investigated. Studies have shown that N-benzyl substituted benzamides can exhibit potent activity against fungal strains like Aspergillus niger and Candida albicans. Structure-activity relationship analyses have indicated that the presence of specific substituents, such as chloro or nitro groups on the aromatic rings, can enhance antifungal efficacy.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some N-substituted benzimidazole (B57391) derivatives, which share structural similarities, against various microbial strains.

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-benzimidazole (4c) | Escherichia coli | 16 | |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-benzimidazole (4c) | Streptococcus faecalis | 16 | |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-benzimidazole (4c) | Aspergillus niger | 32 | |

| 2-(4-nitrophenyl)-N-benzyl-benzimidazole (3k) | Methicillin-resistant S. aureus (MRSA) | 4 |

Anticancer Activity

The development of novel anticancer agents with improved efficacy and selectivity remains a high priority in medical research. Benzoylhydrazone and hydrazinecarbothioamide derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.

Research has shown that the anticancer potential of these molecules can be substantial. For example, salicylaldehyde (B1680747) benzoylhydrazones have demonstrated potent activity against leukemia cell lines at low micro- and nanomolar concentrations. Similarly, other studies on N-acyl hydrazone and oxadiazole derivatives have reported significant cytotoxicity against human lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. The mechanism underlying their anticancer effects can involve the induction of apoptosis and cell cycle arrest.

The table below shows the in vitro cytotoxic activity (IC₅₀ values) of some related N-substituted benzimidazole derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl)-N-benzyl-benzimidazole (3k) | HepG2 (Liver) | 2.39 | |

| 2-(4-chlorophenyl)-N-(4-chlorobenzyl)-benzimidazole (3l) | HepG2 (Liver) | 3.15 | |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-benzimidazole (4c) | MCF7 (Breast) | 3.16 | |

| 2-(4-nitrophenyl)-6-methyl-N-benzyl-benzimidazole (4g) | MDA-MB-231 (Breast) | 3.45 |

Conclusion

Enzyme Inhibition Studies

Molecular Interactions with Enzyme Active Sites

The structural framework of this compound, featuring hydrogen bond donors (-NH groups) and acceptors (C=O and C=S groups), as well as hydrophobic aromatic rings (benzoyl and benzyl), suggests a strong potential for interaction with enzyme active sites. Molecular docking studies on analogous compounds have provided insights into these potential interactions.

For instance, studies on N-acylhydrazone scaffolds, which are structurally similar, have demonstrated significant binding within the active sites of enzymes like carbonic anhydrase-II. nih.gov These interactions are often multifaceted, involving:

Hydrogen Bonding: The hydrazone moiety can form crucial hydrogen bonds with amino acid residues. For example, the nitrogen and oxygen atoms can interact with residues such as Thr197 and His95. nih.gov

Metal Ion Coordination: In metalloenzymes, the ligand can coordinate with the metal ion in the active site. For carbonic anhydrase, interactions with the Zn²⁺ ion are critical for inhibitory activity. nih.gov

Hydrophobic and π-Interactions: The aromatic rings, corresponding to the benzoyl and benzyl (B1604629) groups in the target compound, can engage in π-sigma, π-alkyl, or π-cation interactions with hydrophobic pockets and residues like Leu196, Thr198, and Arg268 within the enzyme's active site. nih.govnih.gov

Molecular docking analyses of 1,2-dibenzoylhydrazine with enzymes such as urease and the ecdysone (B1671078) receptor (EcR) further support this. The calculations indicated that this class of compounds could be an excellent candidate for ligand binding, showing superior inhibitory potential compared to standard inhibitors in some cases. mdpi.com Similarly, benzoyl-piperazine amides have been shown to establish important interactions within the active site of tyrosinase, where benzyl substituents engage in π–cation interactions with arginine residues. nih.gov These findings suggest that this compound could adopt specific conformations to fit within enzyme catalytic sites, stabilized by a network of polar and non-polar interactions.

| Enzyme Target | Analogous Compound Class | Key Interacting Residues/Features | Type of Interaction | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase-II | Benzimidazole-Derived N-Acylhydrazones | Zn²⁺, Thr197, His95, Leu196, His93 | Metal Coordination, H-Bonding, π-Sigma, π-Alkyl | nih.gov |

| Tyrosinase | Benzoyl Piperazine Amides | Arg268, Copper atoms, Histidine residues | π–Cation, π-Interactions | nih.gov |

| Urease | 1,2-Dibenzoylhydrazine (DBH) | Not Specified | Predicted High Inhibitory Activity | mdpi.com |

| α-Glucosidase | 1,2-Benzothiazine-N-arylacetamides | Asp203, Asp327, Asp542 | H-Bonding | mdpi.com |

| EGFR Tyrosine Kinase | N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | Not Specified | Docking Interaction Observed | nih.gov |

Other Molecular Biological Investigations

DNA/Protein Binding Interactions

The planar aromatic regions and flexible backbone of this compound suggest that it may interact with macromolecules like DNA and proteins.

DNA Binding: Research on structurally related diacylhydrazines and benzimidazole (B57391) conjugates indicates a capacity for DNA binding. mdpi.comnih.gov These molecules can interact with DNA through various modes, including groove binding and intercalation. researchgate.netmdpi.com Molecular docking studies on 2-Amino-N′-aroyl(het)arylhydrazides revealed that the free -NH₂ and carbonyl groups are instrumental in forming hydrogen bonds with DNA bases. mdpi.com The binding is often stabilized by a network of polar contacts. mdpi.com Computational modeling has shown that similar compounds can interact with the minor groove of DNA primarily through hydrophobic interactions. nih.gov The intrinsic binding constants for some benzylvanillin-benzimidazole conjugates have been determined to be in the micromolar range, indicating a strong interaction. nih.gov It is plausible that this compound could similarly engage with DNA, with its amide and thioamide moieties participating in hydrogen bonding with the phosphate (B84403) backbone or base pairs in the grooves of the DNA helix.

| Compound Class | Proposed Binding Mode | Key Functional Groups Involved | Binding Constant (K) | Reference |

|---|---|---|---|---|

| 2-Amino-N′-aroyl(het)arylhydrazides | Groove Binding | -NH₂, -C=O | Not Specified | mdpi.com |

| Hesperetin-2-hydroxy Benzoyl Hydrazone Complexes | Intercalation | Aromatic Rings | Not Specified | researchgate.net |

| Benzylvanillin-Benzimidazole Conjugates | Minor Groove Binding (Hydrophobic) | Aromatic Rings | 6.86 - 7.39 µM/bp | nih.gov |

Protein Binding: The benzoylphenyl group is a well-known motif for interacting with proteins. For example, the photoactivatable amino acid p-benzoyl-L-phenylalanine (pBpa) is widely used to covalently capture protein-protein interactions. nih.gov Upon photoactivation, its benzophenone (B1666685) carbonyl group forms a reactive species that can form covalent adducts with nearby amino acid C-H bonds. nih.gov While this compound is not designed as a photocrosslinker, the benzoyl moiety provides a scaffold for strong, non-covalent interactions with protein surfaces, particularly within hydrophobic pockets. Studies on the binding of ketoprofen, which contains a benzoylphenyl group, to bovine serum albumin have shown that such interactions can be stereospecific and involve key residues like tryptophan. researchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

Hydrazone derivatives are recognized for their antioxidant potential, which is often attributed to their ability to donate hydrogen atoms to neutralize free radicals. academicjournals.org The hydrazinecarbothioamide core of this compound contains N-H protons that could be readily abstracted by radicals.

The antioxidant activity of this class of compounds has been evaluated using various assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay measures the ability of a compound to act as a hydrogen or electron donor. N'-benzoylhydrazone derivatives and triazole-containing nitrones have shown significant DPPH scavenging activity. academicjournals.orgmdpi.comnih.gov The presence of electron-donating groups on the aromatic rings generally enhances this activity. mdpi.com

Hydroxyl Radical (•OH) Scavenging: Hydroxyl radicals are highly reactive oxygen species. Substituted N'-benzoylhydrazones have demonstrated the ability to effectively scavenge these radicals. academicjournals.org

Other Radical Scavenging: Studies have also explored the scavenging of other radicals, such as the ABTS•+ (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation and benzylperoxyl radicals. mdpi.comnih.gov The mechanism of scavenging can involve adduct formation in addition to hydrogen atom or electron transfer. nih.govmdpi.com

The antioxidant mechanism likely involves the stabilization of the resulting radical species through resonance delocalization across the benzoyl and thioamide moieties. The presence of the sulfur atom in the carbothioamide group may also contribute to the antioxidant profile.

| Compound Class | Antioxidant Assay | Observed Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| Substituted N'-Benzoylhydrazones | DPPH Scavenging | IC₅₀: 0.13 to 22.87 mg/L | academicjournals.org |

| Substituted N'-Benzoylhydrazones | Hydroxyl Radical Scavenging | IC₅₀: 0.68 to 23.66 mg/L | academicjournals.org |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides | DPPH Scavenging | Up to 96% inhibition after 60 min | mdpi.comnih.gov |

| Hesperetin-2-hydroxy Benzoyl Hydrazone Complexes | Superoxide & Hydroxyl Radical Scavenging | Potent activity, better than free ligand | researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity descriptors.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is often employed to predict the optimized geometry, vibrational frequencies, and various electronic properties of compounds similar in structure to this compound. bohrium.combenthamdirect.com For related benzoyl thiourea (B124793) derivatives, calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p). benthamdirect.comrsc.org

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which help in understanding the molecule's three-dimensional conformation. Theoretical calculations for a related amino benzoyl thiourea derivative, 2-Amino-N-(phenylcarbamothioyl)benzamide, have been used to justify experimental results from spectroscopic techniques like FT-IR and NMR. rsc.org Furthermore, DFT is used to calculate key quantum chemical parameters that describe the global reactivity of a molecule. benthamdirect.com These parameters, derived from the energies of the frontier molecular orbitals, include chemical hardness, chemical potential, and electrophilicity index, which together provide a quantitative measure of the molecule's stability and reactivity.

Below is an interactive table showing typical quantum chemical parameters calculated using DFT for a representative benzoyl thiourea derivative, which would be analogous to those for this compound.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.35 |

| Ionization Potential | I | -EHOMO | 6.20 |

| Electron Affinity | A | -ELUMO | 1.85 |

| Global Hardness | η | (I - A) / 2 | 2.175 |

| Global Softness | S | 1 / (2η) | 0.230 |

| Electronegativity | χ | (I + A) / 2 | 4.025 |

| Electrophilicity Index | ω | χ2 / (2η) | 3.72 |

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the sulfur atom and the hydrazine (B178648) moiety, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the benzoyl group and the aromatic rings, suggesting these are the regions susceptible to nucleophilic attack. DFT calculations on similar benzoyl thiourea structures have been used to determine these orbital energies and map their distributions, providing insight into the molecule's reactive behavior. rsc.org

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. mdpi.comchemrxiv.org The MESP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, the MESP would show negative potential regions around the electronegative oxygen and sulfur atoms of the benzoyl and carbothioamide groups, respectively. These sites are indicative of where the molecule would interact with electrophiles or form hydrogen bonds as an acceptor. researchgate.net Conversely, positive potential regions would be located around the hydrogen atoms of the N-H groups, identifying them as hydrogen bond donor sites and potential points for nucleophilic attack. researchgate.net MESP analysis is crucial for understanding non-covalent interactions, which play a significant role in how a ligand like this compound might bind to a biological target. rsc.org

Molecular Docking and Dynamics Simulations

While quantum calculations reveal the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with other molecules, particularly biological macromolecules like proteins or DNA.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor binding. For compounds containing the hydrazinecarbothioamide or N-acylhydrazone scaffold, docking studies have been instrumental in predicting binding modes and affinities with various enzymes. researchgate.netresearchgate.netnih.gov

In a typical docking study for this compound, the molecule would be placed into the binding site of a target protein. A scoring function would then be used to estimate the binding energy for different poses, with the lowest energy pose representing the most likely binding conformation. The analysis of this predicted complex can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. For instance, the N-H groups and the C=O and C=S groups of the molecule are likely candidates for forming crucial hydrogen bonds within a receptor's active site.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering insights that are inaccessible through static docking studies. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, thereby simulating the behavior of a system in a realistic biological environment (e.g., in water at physiological temperature and pressure). nih.gov

For a ligand-protein complex involving this compound, an MD simulation could be performed to assess the stability of the docked pose. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), researchers can monitor the ligand's conformational changes and its movement within the binding pocket. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of different parts of the protein and ligand. mdpi.com MD simulations on related thiourea and benzoylhydrazine derivatives have been used to confirm the stability of binding modes predicted by docking and to provide a more accurate estimation of binding free energies. nih.govresearchgate.net This allows for a more detailed understanding of how this compound might behave and adapt its conformation within a dynamic biological setting.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Motifs with Biological Efficacy

The biological activity of this class of compounds is highly dependent on the nature of its constituent parts. Modifications to the N-substituents, the benzoyl ring, and the coordination of metal ions have all been shown to modulate the compound's efficacy.

The substituent attached to the terminal nitrogen of the hydrazinecarbothioamide moiety plays a critical role in determining biological activity. Studies on analogous N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have demonstrated a clear relationship between the length of the alkyl chain and the compound's ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

For instance, N-tridecyl and N-pentadecyl derivatives were identified as the most potent and selective inhibitors of AChE. nih.gov In the case of BuChE inhibition, alkyl chains with lengths from C5 to C7 were found to be optimal. nih.gov This suggests that the size and lipophilicity of the N-substituent are key factors for fitting into the active site of target enzymes. Replacing the benzyl (B1604629) group in the title compound with different alkyl or aryl groups could similarly tune its biological profile. For example, a comparative study involving 2-benzoyl-N-phenylhydrazine-1-carbothioamide highlighted its insecticidal properties against Spodoptera littoralis. researchgate.net

Table 1: Effect of N-Alkyl Chain Length on Cholinesterase Inhibition for Analogous Compounds Data extracted from studies on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. nih.gov

| N-Alkyl Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| Methyl | >100 | >250 |

| n-Pentyl | 48.71 | 58.01 |

| n-Hexyl | 42.44 | 60.19 |

| n-Heptyl | 56.41 | 63.88 |

| n-Tridecyl | 27.04 | 114.33 |

| n-Pentadecyl | 27.04 | 125.77 |

Modifications to the benzoyl ring are a common strategy for optimizing the activity of pharmacologically active molecules. mdpi.comresearchgate.net The electronic properties and steric profile of this ring can be altered by introducing various substituents. In related N-benzoyl-N'-furoyl semicarbazide (B1199961) derivatives, substitutions on the benzoyl ring significantly influenced their insecticidal and anticancer activities. mdpi.comnih.gov

The hydrazinecarbothioamide moiety within 2-benzoyl-N-benzylhydrazinecarbothioamide contains nitrogen, oxygen, and sulfur atoms, making it an effective multidentate ligand for coordinating with metal ions. nih.gov The formation of metal complexes can significantly enhance the biological activity of the parent ligand. scirp.orgmdpi.com

Studies on various transition metal complexes have shown that coordination can lead to more potent antibacterial and antifungal agents compared to the free ligand. scirp.orgmdpi.com The chelation effect can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The biological activity of such complexes often follows a trend based on the coordinated metal ion, such as Co(II) > Cu(II) > Ni(II) against certain bacterial strains. scirp.org This principle indicates that metal complexes of this compound could possess significantly improved antimicrobial properties.

Elucidation of Key Pharmacophoric Features

Based on SAR analyses of the title compound and its analogs, several key pharmacophoric features essential for biological activity can be identified:

Aromatic Rings: The benzoyl and benzyl groups provide hydrophobic surfaces that can engage in π-π stacking or hydrophobic interactions with biological targets.

Hydrogen Bond Donors/Acceptors: The N-H groups of the hydrazine (B178648) linker act as hydrogen bond donors, while the carbonyl oxygen (C=O) and thiocarbonyl sulfur (C=S) act as hydrogen bond acceptors.

Metal Chelating Center: The thioamide group (-CSNH-) and the adjacent carbonyl oxygen form a potent bidentate or tridentate chelation site for metal ions, a feature linked to enhanced bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. frontiersin.org While a specific QSAR model for this compound is not prominently featured in the available literature, the methodology has been successfully applied to structurally related molecules. dergipark.org.trajchem-a.com

A typical QSAR study involves calculating various molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to create an equation that predicts activity. dergipark.org.trnih.gov For a molecule like this compound, relevant descriptors would likely include:

Physicochemical Properties: LogP (lipophilicity), molecular weight, and molar refractivity. nih.gov

Electronic Descriptors: Parameters describing the distribution of electrons, which influence how the molecule interacts with its target.

Topological Descriptors: Indices that quantify molecular shape, size, and branching.

Such models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. frontiersin.org

Structure-Spectroscopic Property Correlations

The structure of this compound is confirmed and characterized by various spectroscopic techniques, with specific structural features correlating directly to spectroscopic signals.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations (around 3300-3100 cm⁻¹), the C=O (carbonyl) stretching (around 1650 cm⁻¹), and the C=S (thiocarbonyl) stretching vibrations. The presence of the C=O band indicates that the molecule exists in the keto form in the solid state, a common feature for related hydrazone compounds. researchgate.net Upon metal coordination, shifts in the C=O and C=N (azomethine) stretching frequencies are typically observed, indicating the involvement of these groups in binding to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The ¹H-NMR spectrum would provide distinct signals for the aromatic protons on the benzoyl and benzyl rings. A characteristic signal for the methylene (B1212753) (-CH₂-) protons of the benzyl group would also be present. The protons attached to the nitrogen atoms (N-H) would appear as singlets, and their chemical shifts can provide information about hydrogen bonding. nih.gov

¹³C-NMR: The ¹³C-NMR spectrum would show distinct resonances for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) at the downfield region of the spectrum, in addition to signals for the aromatic and aliphatic carbons.

These spectroscopic correlations are fundamental for verifying the synthesis of the compound and for studying its interactions with other molecules or metal ions.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Strategies for Complex Architectures

The future synthesis of 2-benzoyl-N-benzylhydrazinecarbothioamide derivatives will likely move beyond simple modifications to embrace the construction of highly complex, multifunctional molecular architectures. Current synthetic methods often involve straightforward condensation reactions. ijcce.ac.irresearchgate.net Advanced strategies are anticipated to focus on creating derivatives with greater three-dimensional complexity to enhance target specificity and biological activity.

Microwave-assisted synthesis, which has been shown to be a rapid and efficient method for preparing thiosemicarbazone ligands and their metal complexes, could be further optimized for creating intricate derivatives of this compound. acs.org Researchers are also exploring multi-step synthetic pathways to introduce diverse functional groups, such as amino acids or peptide fragments, onto the core structure. researchgate.netpreprints.org This modular approach allows for the construction of conjugates designed for specific biological targets or for covalent immobilization on surfaces. researchgate.netpreprints.org The development of stereoselective synthetic routes will also be crucial for producing enantiomerically pure compounds, which may exhibit distinct biological activities.

| Synthetic Approach | Potential Advancement for this compound | Rationale |

| Combinatorial Chemistry | Rapid generation of a large library of derivatives with varied substituents on the benzoyl and benzyl (B1604629) rings. | To accelerate the discovery of compounds with optimized activity and properties. |

| Click Chemistry | Efficient and specific conjugation to other molecules, such as targeting ligands or polymers. | To create highly functionalized and targeted therapeutic agents. |

| Flow Chemistry | Scalable and controlled synthesis with improved safety and purity. | To facilitate the transition from laboratory-scale synthesis to industrial production. |

Multitargeting Approaches in Biological Applications

The "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by multitarget approaches, which can offer improved efficacy and overcome drug resistance. tandfonline.com Thiosemicarbazones and their metal complexes are well-suited for this strategy due to their ability to interact with multiple biological pathways. doaj.orgresearchgate.net Future research on this compound will likely focus on designing derivatives that can simultaneously modulate several key targets implicated in complex diseases like cancer.

For instance, derivatives could be engineered to not only chelate essential metal ions, thereby inhibiting metalloenzymes like ribonucleotide reductase, but also to interact with other cancer-related targets such as protein kinases or transcription factors. nih.govnih.gov The design of such multitarget agents requires a deep understanding of the structural features that govern interactions with different biological molecules. This approach has the potential to lead to the development of more robust and effective therapeutic agents. tandfonline.com

Integration with Nanoscience for Delivery and Enhanced Efficacy

The integration of this compound with nanoscience offers a promising avenue to overcome challenges such as poor water solubility and to enable targeted drug delivery. mdpi.com Encapsulating the compound within nanoparticles or liposomes can improve its pharmacokinetic profile, increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and reduce off-target toxicity. mdpi.comrsc.org

Recent studies have demonstrated the successful encapsulation of other thiosemicarbazones, like Triapine, into polymeric nanoparticles and liposomes. mdpi.comrsc.org Similar nanoformulations of this compound could be developed. Furthermore, the compound could be conjugated to the surface of nanoparticles, such as iron oxide or gold nanoparticles, to create targeted drug delivery systems. nih.govmdpi.com These nanoconjugates could be further functionalized with targeting moieties to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy while minimizing systemic side effects. researchgate.netpreprints.org

| Nanocarrier System | Potential Benefit for this compound | Supporting Evidence |

| Liposomes | Improved solubility, prolonged circulation time, and passive tumor targeting. | Remote-loading methods have been successfully used for other thiosemicarbazones. rsc.org |

| Polymeric Nanoparticles | Controlled drug release, biodegradability, and surface functionalization capabilities. | Encapsulation of thiosemicarbazones in PLGA nanoparticles has been shown to be effective. mdpi.com |

| Magnetic Nanoparticles | Targeted delivery using external magnetic fields and potential for hyperthermia therapy. | Iron oxide nanoparticles functionalized with thiosemicarbazones have shown anti-proliferative properties. nih.govmdpi.com |

Exploration of New Coordination Chemistry Paradigms

The coordination chemistry of thiosemicarbazones is rich and varied, and this compound is no exception. researchgate.nettandfonline.com It can act as a versatile ligand, coordinating with a wide range of metal ions to form complexes with interesting structural and electronic properties. tandfonline.com Future research is expected to explore new coordination paradigms beyond simple mononuclear complexes.

This includes the synthesis of polynuclear complexes, mixed-metal complexes, and coordination polymers. researchgate.net These more complex structures could exhibit novel biological activities or material properties. For example, heterobimetallic complexes could be designed to combine the therapeutic properties of two different metals in a single molecule. researchgate.net The ability of the thiosemicarbazone ligand to act as a neutral molecule or a deprotonated anion, and to adopt various coordination modes, provides a vast chemical space for the design of new metal-based compounds. tandfonline.com

Computational Predictions and Machine Learning in Derivative Design

In silico approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are becoming indispensable tools in drug discovery. nih.govresearchgate.net These computational methods can be used to predict the biological activity of this compound derivatives, elucidate their mechanism of action at the molecular level, and guide the design of new compounds with improved properties. mdpi.com

Molecular docking studies can predict the binding modes of these compounds with their biological targets, providing insights into the key interactions that determine their activity. researchgate.netnih.gov QSAR models can establish mathematical relationships between the chemical structure of the compounds and their biological activity, enabling the prediction of the activity of virtual compounds. researchgate.net More recently, machine learning algorithms are being employed to develop more sophisticated predictive models that can handle large and complex datasets, further accelerating the drug discovery process. vjol.info.vnresearchgate.net

Potential for New Material Science Applications beyond Biological Contexts

While the primary focus of research on this compound has been on its biological applications, its unique chemical structure also suggests potential for use in material science. The coordination properties of this compound can be leveraged to develop new materials with specific electronic, optical, or magnetic properties.

For instance, its ability to form stable complexes with various metal ions makes it a candidate for the development of chemical sensors or catalysts. The structural versatility of the molecule allows for modifications that can tailor the material properties for specific applications. The incorporation of this compound into polymers or metal-organic frameworks (MOFs) could also lead to the creation of new functional materials with applications in areas such as gas storage, separation, or electronics.

Q & A

Basic: What are the key synthetic routes for 2-benzoyl-N-benzylhydrazinecarbothioamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation of a benzoyl derivative with a hydrazinecarbothioamide precursor. For example:

- Step 1: React benzoyl chloride with N-benzylhydrazinecarbothioamide under reflux in anhydrous ethanol or THF.

- Step 2: Use acid catalysts (e.g., HCl or H₂SO₄) to promote imine formation.

- Optimization Tips:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered substrates.

- Temperature: Maintain reflux (70–90°C) to ensure complete dehydration.

- Purification: Recrystallize from methanol or ethanol to isolate high-purity crystals .

Basic: How is FT-IR spectroscopy used to confirm the structure of this compound?

Methodological Answer:

FT-IR identifies key functional groups through characteristic absorption bands:

| Functional Group | Peak Range (cm⁻¹) | Assignment |

|---|---|---|

| C=O (amide) | 1680–1700 | Stretching |

| C=S (thioamide) | 1170–1190 | Stretching |

| N-H (secondary amine) | 3200–3300 | Broad stretch |

Validation Steps:

- Compare observed peaks with literature data for analogous hydrazinecarbothioamides (e.g., H1–H5 in ).

- Confirm absence of unreacted starting materials (e.g., free -SH or -NH₂ peaks) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts or IR peaks) require cross-validation:

- Multi-Technique Analysis: Pair NMR (¹H/¹³C) with mass spectrometry to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve ambiguities in tautomeric forms or stereochemistry by determining crystal structure .

- Control Experiments: Replicate synthesis under varying conditions to isolate artifacts (e.g., solvent adducts) .

Advanced: What experimental designs are effective for studying metal-chelating properties?

Methodological Answer:

Hydrazinecarbothioamide derivatives act as multidentate ligands. Key approaches include:

- Titration Studies: Monitor UV-Vis absorbance changes upon incremental addition of metal ions (e.g., Cu²⁺, Ni²⁺) to determine stoichiometry.

- Job’s Method: Identify the ligand-to-metal ratio at maximal complexation.

- Magnetic Susceptibility: Assess coordination geometry (e.g., octahedral vs. square planar) using SQUID magnetometry .

Advanced: How should researchers design bioactivity assays for antimicrobial evaluation?

Methodological Answer:

Follow standardized protocols for reproducibility:

- Test Strains: Use ATCC strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

- Concentration Gradient: Prepare 10–100 µg/mL solutions in DMSO for disc diffusion or microbroth dilution.

- Controls: Include positive (e.g., ciprofloxacin) and solvent controls.

- Data Interpretation: Measure inhibition zones or MIC (minimum inhibitory concentration) and compare with literature (e.g., reported MICs of 12.5–50 µg/mL for related compounds) .

Advanced: What computational methods complement experimental studies of this compound?

Methodological Answer:

- Docking Studies: Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite.

- DFT Calculations: Optimize molecular geometry and calculate frontier orbital energies (HOMO-LUMO) to explain redox behavior .

Basic: What safety protocols are critical when handling hydrazinecarbothioamide derivatives?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water (refer to SDS guidelines in ) .

Advanced: How can tautomeric forms of this compound affect its reactivity?

Methodological Answer:

Thioamide-thiol tautomerism influences nucleophilicity:

- Characterization: Use ¹H NMR to detect tautomers (e.g., thiol protons at δ 3–5 ppm).

- Reactivity Impact: Thiol forms may enhance metal chelation, while thioamide forms favor nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.